14'-apo-beta-Carotenal

CAS No.: 6985-27-9

Cat. No.: VC1804725

Molecular Formula: C22H30O

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6985-27-9 |

|---|---|

| Molecular Formula | C22H30O |

| Molecular Weight | 310.5 g/mol |

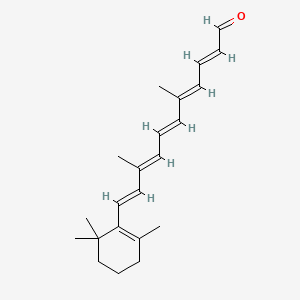

| IUPAC Name | (2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal |

| Standard InChI | InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+ |

| Standard InChI Key | NGISIFNAHMKVQR-SSRYJDFZSA-N |

| Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C |

| SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C |

Introduction

Chemical Properties and Structure

14'-apo-beta-Carotenal (CAS: 6985-27-9) is an apocarotenal formed by oxidative cleavage of the beta-carotene skeleton. It belongs to the class of compounds known as apocarotenoids, which are derived from carotenoids through oxidative processes. The compound has a characteristic molecular structure with the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C22H30O |

| Molecular Weight | 310.5 g/mol |

| IUPAC Name | (2E,4E,6E,8E,10E)-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-heneicosadecaenal |

| Appearance | Yellow to orange-colored compound |

| Structure | Contains a β-ionone ring with a shortened polyene chain terminating in an aldehyde group |

The compound features a characteristic polyene chain that is responsible for its color properties and biological activities. The presence of the aldehyde group (-CHO) at position 14' provides unique reactive properties to this molecule, distinguishing it from other carotenoids.

Formation and Occurrence

Enzymatic Formation

14'-apo-beta-Carotenal can be formed through several enzymatic pathways:

-

Excentric Cleavage by BCO2: Beta-carotene-9',10'-oxygenase (BCO2) can catalyze the excentric cleavage of beta-carotene to form various apocarotenals, including 14'-apo-beta-carotenal. This enzyme displays a bipartite substrate-binding cavity that can discriminate between carotenoids and apocarotenoids .

-

Conversion from β-apo-8'-carotenol: Research has identified that β-apo-14'-carotenal is produced from the enzymatic cleavage of β-apo-8'-carotenol. This reaction is catalyzed by β-apocarotenoid-14',13'-dioxygenase (ADO), which is distinct from β-carotene-15,15'-dioxygenase (CDO) .

The enzymatic activities have been characterized in rat and rabbit intestinal mucosa, with the following properties:

| Property | ADO (forms β-apo-14'-carotenal) | CDO (forms retinal) |

|---|---|---|

| Optimal pH | 7.0 | 8.0 |

| Heat sensitivity | Inhibited 70% at 52°C | Not affected at 52°C |

| Detergent requirement | Sodium cholate or CHAPS | Sodium dodecylsulfate |

| Chromatographic behavior | Not retained by phenyl-Sepharose | Eluted only with detergents |

These differences confirm that the enzymes catalyzing the oxidative cleavage of β-carotene to yield retinal are different from those that cleave β-apo-8'-carotenol to yield β-apo-14'-carotenal .

Non-enzymatic Formation

14'-apo-beta-Carotenal can also form through non-enzymatic degradation of β-carotene, particularly during food processing and storage. Studies have shown that this compound appears as a degradation product in provitamin A biofortified foods, especially after drying processes .

The non-enzymatic formation typically occurs through oxidative mechanisms involving reactive oxygen species that attack the polyene chain of carotenoids at various positions.

Occurrence in Foods

14'-apo-beta-Carotenal has been detected in various food items, particularly those rich in carotenoids. The compound occurs naturally in foods containing β-carotene and may increase in concentration during processing and storage.

| Food Item | β-Carotene Content (μg/g) | β-Apo-14'-carotenal Content (ng/g) | Apocarotenoid Proportion (%) |

|---|---|---|---|

| Orange-fleshed Sweet Potatoes | 61.3 ± 4.8 | 16.1 ± 0.8 | 0.2 |

| Biofortified Maize | Varies by variety | Detected in trace amounts | <0.1 |

| Processed Carrot Products | Variable | Increases with processing | Up to 0.3 |

The presence of 14'-apo-beta-carotenal in foods is significant as it may contribute to the biological effects associated with carotenoid-rich diets beyond the vitamin A activity .

Biological Functions

Role in Cellular Signaling

14'-apo-beta-Carotenal demonstrates significant biological activity in cellular signaling pathways:

-

Retinoic Acid Receptor (RAR) Modulation: Research has shown that 14'-apo-beta-carotenal can prevent the reduction of retinoic acid receptor beta (RARβ) in normal human bronchial epithelial cells treated with benzo[a]pyrene, a primary lung carcinogen from cigarette smoke. This suggests a protective role against carcinogenic processes .

-

Transactivation of RAR Promoters: The compound can transactivate the RARβ promoter, primarily through its conversion to retinoic acid. In the presence of 3-mercaptopropionic acid (an inhibitor of fatty acid oxidation), both retinoic acid formation and transactivation activity from 14'-apo-beta-carotenal were decreased .

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: It has been demonstrated that 14'-apo-beta-carotenal can inhibit PPAR signaling and promote inflammation in both cell cultures and mice via a mechanism involving the retinoid X receptor (RXR) .

Protective Effects in the Respiratory System

14'-apo-beta-Carotenal has shown protective effects against respiratory damage:

-

Growth Inhibition of Bronchial Epithelial Cells: Both β-carotene and 14'-apo-beta-carotenal inhibited the growth of normal human bronchial epithelial (NHBE) cells with or without benzo[a]pyrene treatment. This growth inhibition is thought to be mediated through the conversion to retinoic acid and upregulation of RARβ .

-

Protection Against Cigarette Smoke Damage: The compound has demonstrated protective effects against cigarette smoke-induced lung lesions, suggesting potential in preventative strategies for smoking-related lung diseases .

Applications

Food Industry

14'-apo-beta-Carotenal has important applications in the food industry:

-

Food Coloring: Due to its yellow to orange color, it is added to various food products to enhance their appearance. The compound is used in fat-based foods (margarine, sauces, salad dressing), beverages, dairy products, and sweets .

-

Nutritional Value: As a precursor to vitamin A, it plays a role in maintaining good vision, immune function, and skin health, although it has approximately 50% less pro-vitamin A activity compared to β-carotene .

-

Regulatory Status: It is approved for use as a food additive in the US, EU, and Australia and New Zealand, with the E number E160e .

Cosmetics Industry

In the cosmetics sector, 14'-apo-beta-Carotenal offers several benefits:

-

UV Protection: It is utilized for its protective effects against UV radiation, which can help prevent photodamage to the skin.

-

Skin Health Maintenance: Its role in vitamin A metabolism makes it beneficial for maintaining skin health and potentially addressing various dermatological concerns.

Pharmaceutical Applications

The pharmaceutical potential of 14'-apo-beta-Carotenal stems from its various biological activities:

-

Antioxidant Properties: Its antioxidant characteristics make it a potential ingredient in formulations aimed at reducing oxidative stress.

-

Cancer Prevention: The ability to modulate RAR signaling suggests potential applications in cancer prevention strategies, particularly for smoking-related lung cancers .

-

Anti-inflammatory Applications: Given its effects on PPAR signaling and inflammation, there may be potential therapeutic applications in inflammatory conditions .

Research Highlights and Future Perspectives

Recent research on 14'-apo-beta-Carotenal has yielded several important findings:

-

Structural Basis of Processing: Studies have elucidated the structural and biochemical basis of apocarotenoid processing by carotenoid cleavage dioxygenases. For instance, mBCO2 has been shown to convert apocarotenoids of different chain lengths (C20 to C40) into diapocarotenoid products .

-

Role in Disease Prevention: The compound's ability to prevent the reduction of RARβ in benzo[a]pyrene-treated cells suggests potential in preventing cigarette smoke-induced carcinogenesis .

-

Metabolism Pathways: Investigations into the metabolism of β-apocarotenoids have revealed extensive processing in intestinal cells, challenging the notion that these compounds are directly absorbed from the diet .

Future research directions may include:

-

Improved Synthesis Methods: Developing more efficient techniques for the synthesis of 14'-apo-beta-Carotenal to increase yield and purity, exploring methods such as microbial fermentation and chemical synthesis.

-

Bioavailability Enhancement: Investigating strategies to improve the bioavailability of this compound, particularly in functional food applications.

-

Therapeutic Applications: Further exploring the potential therapeutic applications in cancer prevention, inflammatory conditions, and other diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume